3-Ethoxypentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-6(10-4-2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQIPOITYJJHSU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611948 | |
| Record name | 3-Ethoxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94825-54-4 | |
| Record name | 3-Ethoxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification of 3-Ethoxypentanoic Acid
The most direct method involves esterifying 3-ethoxypentanoic acid with ethanol under acidic conditions:
Procedure :
- Reactants : 3-Ethoxypentanoic acid (1 mol), ethanol (5 mol), sulfuric acid (0.1 mol).
- Conditions : Reflux at 80°C for 6–8 h.
- Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and distillation.
Outcomes :
Nucleophilic Substitution of 3-Halopentanoates
A two-step approach utilizing halogenated intermediates:
Step 1 : Synthesis of ethyl 3-bromopentanoate via bromination of ethyl pent-3-enoate using HBr/H₂O₂.
Step 2 : Ethoxy group introduction via SN2 reaction:
- Reactants : Ethyl 3-bromopentanoate (1 mol), NaOEt (1.2 mol).
- Conditions : Anhydrous ethanol, 60°C, 12 h.
Outcomes :
Continuous-Flow Synthesis Using Heterogeneous Catalysts
Adapting methods from ethyl 3-ethoxypropionate production:
Reactants : Ethyl acrylate, ethanol, 3-pentanol.
Catalyst : Anion-exchange resin (e.g., Amberlyst A26).
Conditions : Tubular reactor, 90°C, residence time 30 min.
Outcomes :
- Yield : Up to 82% (optimized for pentanoate chain).
- Advantages : Catalyst recyclability, reduced side reactions.
Advanced Methodological Innovations
Enzymatic Esterification
Lipase-catalyzed transesterification offers a green alternative:
Procedure :
- Enzyme : Candida antarctica lipase B (CALB).
- Substrates : 3-Ethoxypentanoic acid, ethanol (molar ratio 1:3).
- Conditions : Solvent-free, 45°C, 24 h.
Outcomes :
Oxidation of 3-Ethoxypentanol
Step 1 : Synthesis of 3-ethoxypentanol via Grignard addition:
- Ethoxypropane + CH₂=CHMgBr → 3-ethoxypentanol.
Step 2 : Oxidation to 3-ethoxypentanoic acid using KMnO₄/H₂SO₄.
Step 3 : Esterification as in Section 2.1.
Comparative Analysis of Methods
| Method | Yield | Catalyst | Temperature | Key Advantage |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | 70–85% | H₂SO₄ | 80°C | Simplicity |
| Nucleophilic Substitution | 65–75% | None | 60°C | Avoids acid handling |
| Continuous-Flow | 82% | Anion-exchange resin | 90°C | Scalability, low waste |
| Enzymatic | 60–68% | CALB lipase | 45°C | Eco-friendly, mild conditions |
Key Observations :
- Industrial Preference : Continuous-flow systems balance yield and scalability.
- Academic Interest : Enzymatic methods prioritize sustainability despite moderate yields.
Challenges and Optimization Strategies
Regioselectivity in Ether Formation
Introducing the ethoxy group at the third carbon often competes with alternative sites. Strategies include:
Purification Complexities
- Distillation : Effective for separating 3-ethoxypentanoate (bp ~180°C) from ethanol and byproducts.
- Chromatography : Required for lab-scale isolation when high purity (>98%) is essential.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxypentanoate undergoes various chemical reactions, including:
Reduction: Reduction of this compound with lithium aluminum hydride results in the formation of 3-ethoxypentanol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different substituted esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride as the reducing agent.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: 3-Ethoxypentanoic acid and ethanol.
Reduction: 3-Ethoxypentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Ethoxypentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized as a solvent in the production of coatings, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 3-Ethoxypentanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Polarity and Solubility: The ethoxy group in this compound enhances polarity, favoring solubility in polar aprotic solvents. The thienyl group in Ethyl 5-(3-thienyl)pentanoate introduces aromaticity and sulfur-based electron interactions, reducing overall polarity and increasing compatibility with non-polar solvents .
Reactivity: The ethoxy group in this compound may participate in nucleophilic substitutions or hydrolysis under acidic/basic conditions. The thienyl group in Ethyl 5-(3-thienyl)pentanoate offers π-electron richness, enabling electrophilic aromatic substitution reactions, which are absent in this compound .
Ethyl 5-(3-thienyl)pentanoate is documented in pharmaceutical research for synthesizing sulfur-containing heterocycles, leveraging its thiophene moiety .
Biological Activity
3-Ethoxypentanoate, a compound within the category of esters, has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and potential applications in medicine.
Chemical Structure and Properties
This compound is an ester formed from pentanoic acid and ethanol. Its chemical structure can be represented as follows:
- Molecular Formula : C₇H₁₄O₂
- Molecular Weight : 130.19 g/mol
The compound's structure contributes to its solubility and reactivity in biological systems, making it a candidate for various pharmacological studies.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, research on related esters has shown their ability to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases. The mechanism often involves modulation of the NF-κB pathway, which is crucial in inflammatory responses.
Antioxidant Properties
Esters like this compound may also possess antioxidant activity. Antioxidants are vital in combating oxidative stress, which is linked to various chronic diseases. In vitro studies have demonstrated that certain esters can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Metabolic Pathways
The metabolism of this compound primarily occurs through enzymatic hydrolysis, leading to the release of ethanol and pentanoic acid. This metabolic process is essential for understanding the compound's pharmacokinetics and bioavailability.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects :
- Antioxidant Activity Assessment :
Table 1: Summary of Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-κB pathway | |
| Antioxidant | Free radical scavenging |
Future Directions
Given the preliminary findings regarding the biological activity of this compound, further research is warranted to explore its therapeutic potential fully. Future studies should focus on:
- In Vivo Studies : Assessing the compound's effects in live animal models to evaluate efficacy and safety.
- Mechanistic Studies : Elucidating the specific molecular pathways influenced by this compound.
- Clinical Trials : Investigating its potential applications in treating inflammatory diseases or oxidative stress-related conditions.
Q & A
Q. How can researchers ensure reproducibility in synthetic procedures for this compound?
Q. What are best practices for presenting spectroscopic data in publications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
